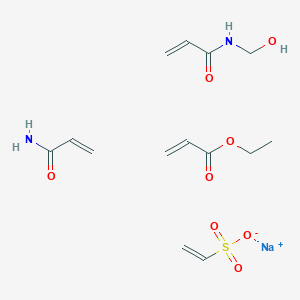
sodium;ethenesulfonate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-propenamide, 2-propenamide and sodium ethenesulfonate is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(hydroxymethyl)-2-propenamide, 2-propenamide, and sodium ethenesulfonate. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, ethyl ester with N-(hydroxymethyl)-2-propenamide, 2-propenamide, and sodium ethenesulfonate. The reaction typically occurs in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The polymerization process can be carried out in a solvent, such as water or an organic solvent, to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors equipped with temperature and pressure control systems. The monomers are fed into the reactor along with the radical initiator, and the reaction is allowed to proceed under controlled conditions. The resulting polymer is then purified and processed into the desired form, such as powders, films, or coatings.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions with nucleophiles or electrophiles, depending on the functional groups present in the polymer chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical devices, such as hydrogels and wound dressings.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. For example, in biological applications, the polymer can interact with cellular components, such as proteins and nucleic acids, to exert its effects. The specific molecular targets and pathways involved depend on the application and the functional groups present in the polymer chain.
Comparison with Similar Compounds
Similar Compounds
Poly(acrylic acid): A polymer of acrylic acid with similar properties and applications.
Poly(ethylene glycol): A polymer with excellent biocompatibility and used in similar biomedical applications.
Poly(vinyl alcohol): A water-soluble polymer with applications in medicine and industry.
Uniqueness
The uniqueness of 2-propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-propenamide, 2-propenamide and sodium ethenesulfonate lies in its combination of monomers, which imparts unique properties such as enhanced chemical resistance, adhesive properties, and biocompatibility. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
38414-26-5 |
|---|---|
Molecular Formula |
C14H23N2NaO8S |
Molecular Weight |
402.40 g/mol |
IUPAC Name |
sodium;ethenesulfonate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C5H8O2.C4H7NO2.C3H5NO.C2H4O3S.Na/c1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3(4)5;1-2-6(3,4)5;/h3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2,(H2,4,5);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
InChI Key |
LCROISCYEKSAJV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)NCO.C=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















